![molecular formula C9H14O4 B3078997 4-(Carboxymethyl)cyclohexane-1-carboxylic acid CAS No. 105836-76-8](/img/structure/B3078997.png)
4-(Carboxymethyl)cyclohexane-1-carboxylic acid
Overview
Description
Scientific Research Applications
4-(Carboxymethyl)cyclohexane-1-carboxylic acid has been used in a variety of scientific research applications, such as drug synthesis and biochemical and physiological studies. It is used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticonvulsants. It has also been used as a substrate for the synthesis of chiral compounds, which are important in the development of new drugs. Additionally, this compound has been used in biochemical and physiological studies to study the effects of drugs on the body.
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
As an organic compound, it likely interacts with its targets through typical chemical reactions, such as acid-base reactions given its carboxylic acid groups .
Pharmacokinetics
Its solubility in water and common organic solvents suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Carboxymethyl)cyclohexane-1-carboxylic acid. For instance, its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals . It should be stored in a sealed container in a dry environment, away from heat and fire sources .
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Carboxymethyl)cyclohexane-1-carboxylic acid in lab experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, which can also limit its use in certain experiments.
Future Directions
The potential future directions for further research on 4-(Carboxymethyl)cyclohexane-1-carboxylic acid include the development of new drugs based on the compound, further investigation into its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of the compound’s potential therapeutic applications. Finally, further research into the synthesis of this compound could lead to improved yields and more efficient production processes.
Safety and Hazards
The safety data sheet for a similar compound, “4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(carboxymethyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKVYFAUKUVYKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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